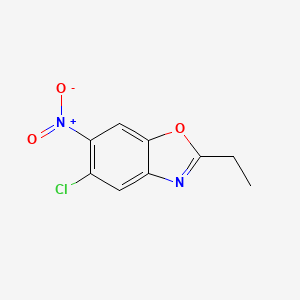
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrahydroisoquinoline derivatives, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines is described in the first paper, which outlines a multi-step process starting from ortho-brominated aromatic aldehydes and primary aromatic amines. The process involves reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation to form the tetrahydroisoquinoline core . Although the target compound has a different substitution pattern and additional functional groups, similar synthetic strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide would include a tetrahydroquinoline core, which is a common feature in the compounds studied in both papers. The tetrahydroquinoline core is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom . The presence of the butyl group, the ketone functionality at the 2-position, and the trimethoxybenzamide moiety would influence the compound's electronic and steric properties.
Chemical Reactions Analysis
The tetrahydroisoquinoline core is known to participate in various chemical reactions. The papers suggest that the core can be functionalized through reductive amination and reductive alkylation . These reactions are crucial for introducing different substituents onto the core structure. The target compound's additional functional groups, such as the ketone and the trimethoxybenzamide, would also be reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide, we can infer that the compound would exhibit properties typical of similar tetrahydroisoquinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amide group, and a certain degree of lipophilicity conferred by the butyl and trimethoxy groups . The ketone functionality could also engage in keto-enol tautomerism, which might affect the compound's reactivity and interaction with biological targets.
Wirkmechanismus
The mechanism of action of this compound is unknown without specific biological or pharmacological data.
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-6-13-25-18-10-8-16(14-15(18)7-12-20(25)26)24-23(27)17-9-11-19(28-2)22(30-4)21(17)29-3/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPFWDITHVSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)
![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)
